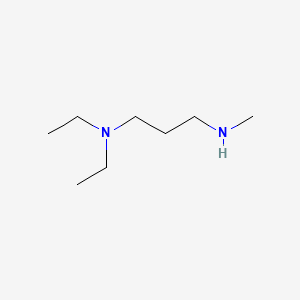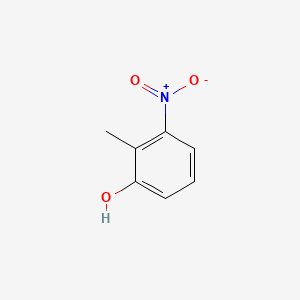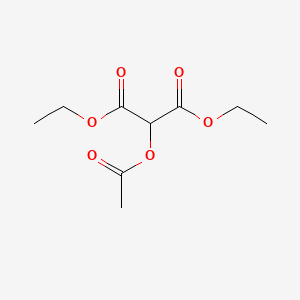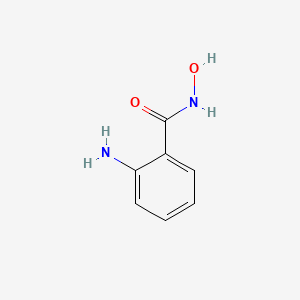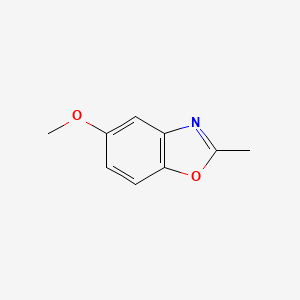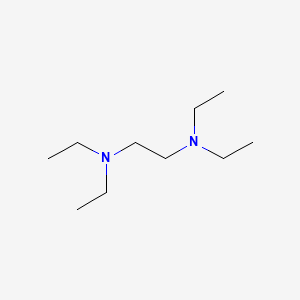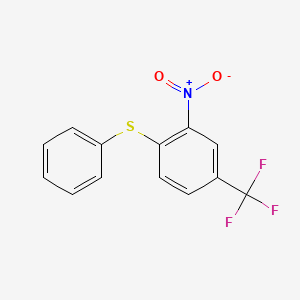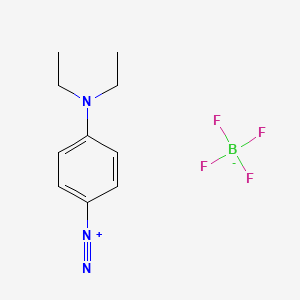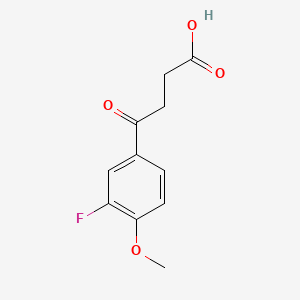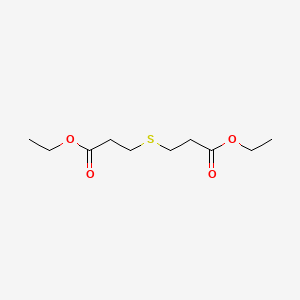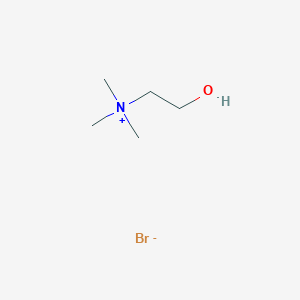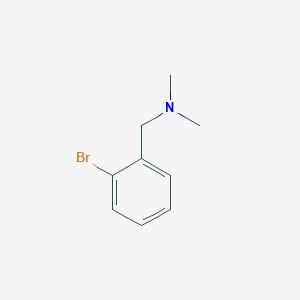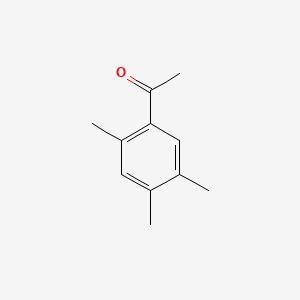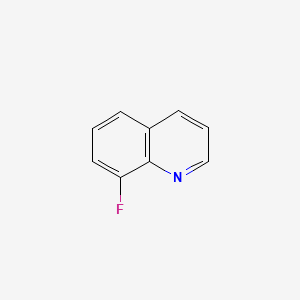
8-Fluoroquinoline
Descripción general
Descripción
8-Fluoroquinoline is a chemical compound with the empirical formula C9H6FN . It has a molecular weight of 147.15 and its structure includes a quinoline ring system .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 8-Fluoroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline consists of a quinoline ring system with a fluorine atom attached at the 8th position . The structure is planar, and the presence of the fluorine atom can significantly influence the chemical properties of the molecule .
Chemical Reactions Analysis
Fluoroquinolones, including 8-Fluoroquinoline, are known for their broad-spectrum antimicrobial activity . They have been used in various applications in medicine and agriculture . The chemical reactions involving 8-Fluoroquinoline are not specifically mentioned in the retrieved sources.
Physical And Chemical Properties Analysis
8-Fluoroquinoline is a solid substance . It has a density of 1.2±0.1 g/cm³ . The boiling point is 238.4±13.0 °C at 760 mmHg . The compound has a molar refractivity of 42.2±0.3 cm³ .
Aplicaciones Científicas De Investigación
- Summary of Application : Fluorinated quinolines, including 8-Fluoroquinoline, have been used as a basic structure for the search of synthetic antimalarial drugs . They have also been used in the development of drugs for the treatment of heart diseases .
- Methods of Application : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . The specific methods of application or experimental procedures would depend on the specific drug being developed.
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of drugs with unique properties .
- Summary of Application : A number of fluorinated quinolines have found application in agriculture .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of agricultural applications with unique properties .
- Summary of Application : Fluorinated quinolines have been used as components for liquid crystals .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of materials with unique properties .
- Summary of Application : 8-Fluoroquinoline derivative 211 is capable of binding with γ-aminobutyric acid receptors, and can be used for treatment of convulsions, mental disturbances, and disorders of memory .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of neurological applications with unique properties .
Pharmaceuticals
Agriculture
Materials Science
Neuroscience
- Summary of Application : Cyanine dyes based on quinolines, including fluorinated quinolines like 8-Fluoroquinoline, make a considerable share in commercial production .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of dyes with unique properties .
- Summary of Application : Fluorinated isoquinolines, including 8-Fluoroquinoline, have been used in the development of organic light-emitting diodes .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of OLEDs with unique properties .
Cyanine Dyes
Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : Fluorinated quinolines, including 8-Fluoroquinoline, are known to exhibit a broad spectrum of antibacterial activity .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of antibacterial applications with unique properties .
- Summary of Application : Many synthetic quinolines, including 8-Fluoroquinoline, have been found to exhibit inhibitory effects on various enzymes .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of enzyme inhibitors with unique properties .
Antibacterial Activity
Enzyme Inhibitors
Safety And Hazards
Direcciones Futuras
Fluoroquinolones, including 8-Fluoroquinoline, are considered promising synthetic antimicrobial agents with broad-spectrum activity . They have been intensively studied for their improved pharmacokinetic properties and broad spectrum of activity . Future research may focus on further understanding their structure-activity relationship and exploring their potential applications in various fields .
Propiedades
IUPAC Name |
8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAXKYOTPSFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192591 | |
| Record name | Quinoline, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline | |
CAS RN |
394-68-3 | |
| Record name | 8-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-FLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)
